- Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups, Synlett, 2004, (4), 675-678

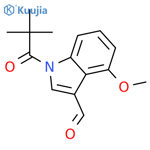

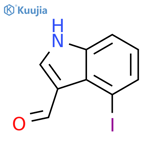

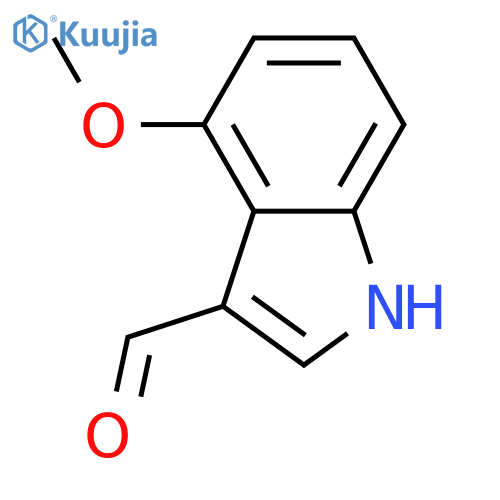

Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

90734-97-7 structure

Nome do Produto:4-Methoxy-1H-indole-3-carbaldehyde

4-Methoxy-1H-indole-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Formyl-4-methoxyindole

- 4-methoxy-1H-indole-3-carbaldehyde

- 4-Methoxy-3-indolecarboxaldehyde

- 4-Methoxyindole-3-carboxaldehyde

- 4-Methoxy-1H-indole-3-carboxaldehyde

- 4-Methoxyindole-3-aldehyde

- 1H-Indole-3-carboxaldehyde, 4-methoxy-

- 4-METHOXYINDOLE-3-CARBALDEHYDE

- Q63393178

- PubChem7687

- 3-Formyl-4-methoxy-1H-indole

- GDVCEQRAPMIJBG-UHFFFAOYSA-N

- CL3466

- STK360767

- WT81906

- VI30438

- AB04048

- 4-METHOXY-3-INDOLECARBOXAL

- 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)

- 90734-97-7

- 4-methoxyindole-3-carboxaldehyde, AldrichCPR

- EN300-96751

- AC-23274

- CS-0141833

- M-3488

- CHEBI:181462

- AS-45961

- MFCD00152191

- Z3225948898

- AKOS005258813

- SY056970

- DTXSID50238250

- SCHEMBL1337138

- 4-Methoxy-1H-indole-3-carbaldehyde

-

- MDL: MFCD00152191

- Inchi: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3

- Chave InChI: GDVCEQRAPMIJBG-UHFFFAOYSA-N

- SMILES: O=CC1C2C(=CC=CC=2OC)NC=1

Propriedades Computadas

- Massa Exacta: 175.06300

- Massa monoisotópica: 175.063329

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 2

- Complexidade: 195

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 42.1

- XLogP3: 1.5

Propriedades Experimentais

- Cor/Forma: Solid

- Densidade: 1.273

- Ponto de ebulição: 375.2 ℃ at 760 mmHg

- Ponto de Flash: 180.7 °C

- Índice de Refracção: 1.679

- PSA: 42.09000

- LogP: 1.98900

4-Methoxy-1H-indole-3-carbaldehyde Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Declaração de Advertência: P264;P270;P301+P312;P330;P501

- Código da categoria de perigo: 22

-

Identificação dos materiais perigosos:

- Condição de armazenamento:-20 °C

4-Methoxy-1H-indole-3-carbaldehyde Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methoxy-1H-indole-3-carbaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR912398-1g |

4-Methoxyindole-3-carboxaldehyde |

90734-97-7 | 95% | 1g |

£118.00 | 2025-02-21 | |

| Enamine | EN300-96751-1g |

4-methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 1g |

$25.0 | 2023-09-01 | |

| Enamine | EN300-96751-0.05g |

4-methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 0.05g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-96751-0.1g |

4-methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 0.1g |

$19.0 | 2024-05-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M906456-1g |

4-Methoxyindole-3-carboxaldehyde |

90734-97-7 | 95% | 1g |

1,177.20 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F10932-25g |

4-Methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 97% | 25g |

8316.0CNY | 2021-08-04 | |

| TRC | M263280-250mg |

4-Methoxy-3-indolecarboxaldehyde |

90734-97-7 | 250mg |

$110.00 | 2023-05-18 | ||

| TRC | M263280-1g |

4-Methoxy-3-indolecarboxaldehyde |

90734-97-7 | 1g |

$ 125.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0990212-25g |

3-Formyl-4-methoxyindole |

90734-97-7 | 95% | 25g |

$600 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1009376-5g |

4-Methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 5g |

$175 | 2024-07-28 |

4-Methoxy-1H-indole-3-carbaldehyde Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol , Tetrahydrofuran ; overnight, 40 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium hydroxide , Water , Phosphorus oxychloride

Referência

- Studies towards the total synthesis of (-)mitragynine using solid-supported reagents, 2003, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Diphosphoryl chloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux

Referência

- Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282

Método de produção 4

Condições de reacção

1.1 Reagents: Phosphorus oxychloride

Referência

- First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon, Monatshefte fuer Chemie, 1990, 121(1), 77-80

Método de produção 5

Condições de reacção

1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Dimethylformamide ; 1 h, reflux

1.3 1 h, reflux; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified

1.2 Solvents: Dimethylformamide ; 1 h, reflux

1.3 1 h, reflux; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified

Referência

- Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior, Journal of Medicinal Chemistry, 2009, 52(1), 151-169

Método de produção 6

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux

Referência

- Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195

Método de produção 7

Condições de reacção

1.1 Reagents: Phosphorus oxychloride

Referência

- The Total Synthesis of Argyrin B, 2002, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ; 3 h, 30 °C

1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt

1.3 3 h, 100 - 110 °C

1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt

1.3 3 h, 100 - 110 °C

Referência

- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Método de produção 9

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; rt

Referência

- Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283

Método de produção 10

Condições de reacção

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referência

- Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives, Synthesis, 2001, (2), 267-275

Método de produção 11

Condições de reacção

1.1 Reagents: Cuprous iodide

Referência

- The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles, Heterocycles, 1984, 22(4), 797-801

Método de produção 12

Condições de reacção

1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 1 h, reflux

1.3 1 h, reflux; reflux → rt

1.4 Solvents: Water ; 1 h, reflux; cooled

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 1 h, reflux

1.3 1 h, reflux; reflux → rt

1.4 Solvents: Water ; 1 h, reflux; cooled

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Referência

- Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245

Método de produção 13

Condições de reacção

1.1 Reagents: Triphenylphosphine , 1,2-Diiodoethane , Water ; 2 h, 80 °C

Referência

- Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide, Synlett, 2022, 33(3), 259-263

Método de produção 14

Condições de reacção

1.1 Reagents: Trichloroisocyanuric acid ; 4.0 h, 60 - 70 °C

Referência

- Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles, Chemical Data Collections, 2020, 28,

Método de produção 15

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referência

- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues, Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768

Método de produção 16

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 8 h, rt

Referência

- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

4-Methoxy-1H-indole-3-carbaldehyde Raw materials

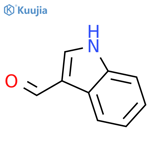

- Indole-3-carboxaldehyde

- 1H-Indole-3-carboxaldehyde, 1-(2,2-dimethyl-1-oxopropyl)-4-methoxy-

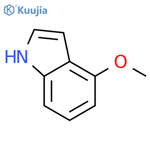

- 4-methoxy-1H-indole

- 4-iodo-1H-indole-3-carbaldehyde

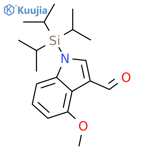

- 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole

4-Methoxy-1H-indole-3-carbaldehyde Preparation Products

4-Methoxy-1H-indole-3-carbaldehyde Literatura Relacionada

-

M. Soledade C. Pedras,Estifanos E. Yaya,Erich Glawischnig Nat. Prod. Rep. 2011 28 1381

-

M. S. C. Pedras,Q. H. To,G. Schatte Chem. Commun. 2016 52 2505

-

M. Soledade C. Pedras,Estifanos E. Yaya Org. Biomol. Chem. 2013 11 1149

90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde) Produtos relacionados

- 142769-27-5(5,6-dimethoxy-1H-indole-3-carbaldehyde)

- 10601-19-1(5-Methoxy-1H-indole-3-carbaldehyde)

- 70555-46-3(6-Methoxy-1H-indole-3-carbaldehyde)

- 170489-17-5(4,7-Dimethoxy-1H-indole-3-carbaldehyde)

- 73037-90-8(3-((4-Chlorobenzyl)amino)propan-1-ol)

- 24867-26-3(2,4-Diamino-6-piperidinopyrimidine (Desoxyminoxidil))

- 1117-97-1(N,O-Dimethylhydroxylamine)

- 1368620-03-4(3,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride)

- 2385315-61-5(3-{benzyl(benzyloxy)carbonylamino}-4-methylpentanoic acid)

- 1823788-16-4(2-(3-Chloro-2,6-difluorophenyl)butanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde

Pureza:99%

Quantidade:5g

Preço ($):292.0

atkchemica

(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito